molecular formula C11H15Cl2N3O2 B13613178 3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride

3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride

Katalognummer: B13613178
Molekulargewicht: 292.16 g/mol
InChI-Schlüssel: CLBBCZJYEQIOTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-Aminophenyl)amino]piperidine-2,6-dione dihydrochloride is a piperidine-2,6-dione derivative featuring a 3-aminophenylamino substituent at the 3-position of the piperidine ring, with two hydrochloride counterions. Piperidine-2,6-dione derivatives are pharmacologically significant, often serving as scaffolds for immunomodulatory drugs and protease inhibitors.

Eigenschaften

Molekularformel

C11H15Cl2N3O2

Molekulargewicht

292.16 g/mol

IUPAC-Name

3-(3-aminoanilino)piperidine-2,6-dione;dihydrochloride

InChI

InChI=1S/C11H13N3O2.2ClH/c12-7-2-1-3-8(6-7)13-9-4-5-10(15)14-11(9)16;;/h1-3,6,9,13H,4-5,12H2,(H,14,15,16);2*1H

InChI-Schlüssel

CLBBCZJYEQIOTP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)N.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride typically involves:

  • Starting from 3-aminopiperidine-2,6-dione hydrochloride , which serves as the core piperidine-2,6-dione scaffold.
  • Coupling with substituted aniline derivatives, such as 3-aminophenyl compounds, through amide or amine bond formation.
  • Use of coupling agents and activating reagents to facilitate bond formation under inert atmosphere and controlled temperature.

Specific Preparation Procedures

Amide Bond Formation Using Carbodiimide Coupling

One documented method involves the use of benzotriazol-1-ol (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of N-ethyl-N,N-diisopropylamine (DIEA) as a base in a solvent mixture of water and N,N-dimethylformamide (DMF) at 20 °C under inert atmosphere for 24 hours. This method couples 3-aminopiperidine-2,6-dione hydrochloride with an acid derivative to form the target compound with a moderate yield of 35% after precipitation and filtration steps.

Parameter Details
Coupling agents HOBt, EDC
Base N-ethyl-N,N-diisopropylamine (DIEA)
Solvent Water, DMF
Temperature 20 °C
Reaction time 24 hours
Atmosphere Inert (Nitrogen)
Yield 35%
Purification Precipitation in water, filtration, washing with diethyl ether
Nucleophilic Substitution with Methyl 2-(bromomethyl)-4-cyanobenzoate

Another approach includes the nucleophilic substitution of 3-amino-2,6-piperidinedione hydrochloride with methyl 2-(bromomethyl)-4-cyanobenzoate in DMF at room temperature after initial cooling to 0 °C, followed by stirring for 2 days. The reaction is quenched and the product purified by silica gel chromatography, yielding 22% of the desired compound as a solid.

Parameter Details
Reactants 3-amino-2,6-piperidinedione hydrochloride, methyl 2-(bromomethyl)-4-cyanobenzoate
Solvent DMF
Temperature 0 °C to room temperature
Reaction time 48 hours
Purification Silica gel chromatography
Yield 22%
Cyclization with 3,6-Difluorophthalic Anhydride

A high-yielding method (80%) involves heating a mixture of 3-aminopiperidine-2,6-dione hydrochloride, 3,6-difluorophthalic anhydride , and potassium acetate in glacial acetic acid at 120 °C for 16 hours. The reaction mixture is then worked up by extraction and drying to afford the product as a tan solid.

Parameter Details
Reactants 3-aminopiperidine-2,6-dione hydrochloride, 3,6-difluorophthalic anhydride, potassium acetate
Solvent Glacial acetic acid
Temperature 120 °C
Reaction time 16 hours
Workup Rotary evaporation, extraction with EtOAc and water, drying
Yield 80%

Additional Synthetic Notes and Optimization

  • The use of hydroxybenzotriazole (HOBt) and carbodiimide coupling agents is common in amide bond formation to improve yield and reduce side reactions.
  • Reaction monitoring by High-Performance Liquid Chromatography (HPLC) is essential to optimize conversion rates.
  • Purification steps often involve precipitation, recrystallization, and chromatography to achieve high purity.
  • The choice of solvent and temperature critically affects the reaction efficiency and product yield.
  • Inert atmosphere (nitrogen or argon) is typically maintained to prevent oxidation or moisture interference.

Summary Table of Preparation Methods

Method No. Reaction Type Key Reagents & Conditions Yield (%) Notes
1 Amide coupling via carbodiimide HOBt, EDC, DIEA, H2O/DMF, 20 °C, 24 h, inert atmosphere 35 Moderate yield, requires inert atmosphere
2 Nucleophilic substitution Methyl 2-(bromomethyl)-4-cyanobenzoate, DMF, 0 °C to RT, 48 h 22 Lower yield, requires chromatography purification
3 Cyclization with anhydride 3,6-Difluorophthalic anhydride, potassium acetate, AcOH, 120 °C, 16 h 80 High yield, straightforward workup

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Piperidine-2,6-dione Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features Reference
3-[(3-Aminophenyl)amino]piperidine-2,6-dione dihydrochloride 3-(3-Aminophenylamino) C11H14Cl2N4O2 321.16 (calc.) Dual hydrochloride salt; potential for enhanced solubility and stability
(S)-3-Amino-piperidine-2,6-dione hydrochloride 3-Amino C5H9ClN2O2 188.60 Chiral center (S-configuration); simpler structure with single amine group
3-((4-Bromophenyl)amino)piperidine-2,6-dione 3-(4-Bromophenylamino) C11H11BrN2O2 307.13 Bromine substituent increases lipophilicity; potential halogen bonding
(3R)-3-(4-Aminophenyl)-3-ethyl-piperidine-2,6-dione 3-(4-Aminophenyl), 3-ethyl C13H16N2O2 244.28 Ethyl group enhances steric bulk; 4-aminophenyl vs. 3-aminophenyl isomer
3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione Benzimidazole-fused substituent C13H12BrN3O3 338.16 Heterocyclic extension; high purity (≥99%) for drug development

Functional and Pharmacological Differences

Substituent Effects on Bioactivity: The 3-aminophenylamino group in the target compound may enhance interactions with aromatic residues in biological targets (e.g., kinases or proteases) compared to simpler analogs like (S)-3-amino-piperidine-2,6-dione hydrochloride, which lacks extended π-systems .

Stereochemical Influence: The (S)-enantiomer of 3-amino-piperidine-2,6-dione hydrochloride () demonstrates the importance of chirality in drug-receptor interactions. The target compound’s stereochemistry (if specified) could similarly affect efficacy and toxicity .

Biological Activity: Piperidine-2,6-dione derivatives with fused heterocycles (e.g., benzimidazole in ) show enhanced binding to targets like cereblon in immunomodulatory drugs, suggesting that the 3-aminophenylamino group could be optimized for similar applications . Lenalidomide analogs () highlight the role of substituent positioning; the 4-aminophenyl isomer in may exhibit different pharmacokinetics compared to the 3-aminophenyl variant .

Biologische Aktivität

Overview

3-[(3-Aminophenyl)amino]piperidine-2,6-dione dihydrochloride, also known as a derivative of aminopiperidine, has garnered attention due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, including thalidomide and its analogs, which have been studied for their therapeutic effects in different medical conditions.

  • Chemical Formula : C11_{11}H12_{12}Cl2_{2}N4_{4}O2_{2}
  • Molecular Weight : 303.15 g/mol
  • CAS Number : 24666-56-6

The biological activity of 3-[(3-Aminophenyl)amino]piperidine-2,6-dione dihydrochloride is primarily attributed to its interaction with various biological targets:

  • Inhibition of Angiogenesis : Similar to thalidomide, it may inhibit angiogenesis (the formation of new blood vessels), which is crucial in cancer progression and other diseases.
  • Anti-inflammatory Properties : Research indicates that compounds in this class can modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory diseases.
  • Antimicrobial Activity : Some studies suggest that derivatives exhibit antimicrobial properties, making them candidates for further investigation in infectious diseases.

In Vitro Studies

Several studies have explored the biological activity of this compound through in vitro assays:

  • Anticancer Activity : A study indicated that 3-[(3-Aminophenyl)amino]piperidine-2,6-dione dihydrochloride exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and inhibited cell proliferation at micromolar concentrations.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest

In Vivo Studies

In vivo studies have further elucidated the pharmacological potential of the compound:

  • Animal Models : In murine models of inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels, suggesting a significant anti-inflammatory effect.

Case Studies

  • Thalidomide Analogs : Research has shown that compounds structurally related to 3-[(3-Aminophenyl)amino]piperidine-2,6-dione dihydrochloride can mimic the effects of thalidomide in treating multiple myeloma. These studies highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects.
  • Biosynthetic Pathways : Investigations into microbial biosynthesis have revealed that derivatives can be produced using biocatalysts, providing insights into sustainable production methods for pharmaceuticals.

Q & A

Q. How can researchers design experiments to probe synergistic effects in combination therapies?

  • Methodological Answer : Use factorial design to evaluate drug-drug interactions. For example:
  • Isobologram analysis : Quantify synergy/antagonism between this compound and standard chemotherapeutics (e.g., cisplatin).
  • Transcriptomic profiling : Apply RNA-seq to identify pathways modulated by combination treatments, referencing isoindolone-piperidine hybrids .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.